molecular formula C7H15NO3 B8677158 N-tert-Butoxyalanine

N-tert-Butoxyalanine

Cat. No.: B8677158
M. Wt: 161.20 g/mol
InChI Key: OVGJPFXCBHGLNH-YFKPBYRVSA-N
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Description

The N-tert-Butoxycarbonyl (Boc) Group as a Key Amine Protecting Moiety: Historical Context and Current Relevance

The N-tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. jk-sci.comwikipedia.org Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. nbinno.com

The Boc group is typically introduced by treating an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.com This reaction is generally high-yielding and chemoselective for the amino group. The resulting N-Boc-protected amino acid is stable to basic and nucleophilic reagents, allowing for subsequent chemical manipulations at other sites. nbinno.comorganic-chemistry.org

Deprotection of the Boc group is most commonly achieved using strong organic acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide. jk-sci.com This acid-lability is a key feature of the Boc group, allowing for its selective removal in the presence of other acid-stable protecting groups. wikipedia.org

The use of the Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the automated synthesis of peptides. wikipedia.org In Boc-based SPPS, the growing peptide chain is anchored to a solid support, and Boc-protected amino acids are sequentially added. springernature.com While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become more prevalent in SPPS due to its base-lability, the Boc group remains highly relevant, especially for the synthesis of hydrophobic peptides and those containing sensitive ester or thioester moieties. springernature.comku.dknih.gov

Research Landscape of N-tert-Butoxycarbonyl-Protected Alanine (B10760859) and Related Amino Acid Derivatives

N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine) is a fundamental building block in peptide synthesis and the development of peptidomimetics. chemimpex.comnbinno.com Its simple, non-reactive methyl side chain makes it an ideal candidate for incorporation into peptide sequences to probe structure-activity relationships. peptide.com For instance, in a technique known as an "alanine scan," each amino acid residue in a peptide is systematically replaced with alanine to determine the importance of the original residue for the peptide's biological activity. peptide.com

The chemical properties and applications of Boc-L-alanine are well-documented. It is a white to off-white crystalline powder with a melting point in the range of 79-83 °C. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of N-(tert-Butoxycarbonyl)-L-alanine

PropertyValue
CAS Number 15761-38-3
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Melting Point 79-83 °C
Appearance White to off-white crystalline powder

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Beyond its use in peptide synthesis, research has explored the utility of Boc-alanine in various synthetic transformations. It has been used in the preparation of N-propargylalanine and in the one-pot synthesis of hybrid tripeptidomimetics. chemicalbook.comchemicalbook.com Furthermore, derivatives of Boc-alanine have been employed in the development of novel therapeutic agents and in biochemical studies to investigate enzyme activity and protein interactions. chemimpex.com The versatility of Boc-protected alanine and other amino acid derivatives continues to make them valuable tools in organic and medicinal chemistry. researchgate.net

Contextualizing tert-Butyl Auxiliaries in Asymmetric Synthesis and Chiral Induction

The tert-butyl group plays a significant role not only as a component of the Boc protecting group but also as a key element in chiral auxiliaries used for asymmetric synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

One prominent example is the use of tert-butanesulfinamide as a chiral auxiliary for the asymmetric synthesis of amines. yale.edu This reagent has been widely adopted in both academic and industrial settings for the preparation of a diverse range of chiral amines, which are important components of many pharmaceuticals. yale.edu The steric bulk of the tert-butyl group is crucial for inducing high levels of stereoselectivity in these reactions. wikipedia.org

Similarly, the tert-butylsulfinyl group has been demonstrated to be a highly efficient chiral auxiliary in asymmetric Pauson-Khand reactions. acs.org In general, sulfoxides containing a tert-butyl group have proven to be versatile and effective stereodirecting groups in a variety of asymmetric transformations, including additions to aldehydes and ketones. nih.gov The predictable stereochemical control exerted by these tert-butyl-containing auxiliaries makes them invaluable tools for the synthesis of enantiomerically pure compounds. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxyamino]propanoic acid

InChI

InChI=1S/C7H15NO3/c1-5(6(9)10)8-11-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1

InChI Key

OVGJPFXCBHGLNH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NOC(C)(C)C

Canonical SMILES

CC(C(=O)O)NOC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butoxycarbonyl Protected Amino Acid Systems

General N-tert-Butoxycarbonylation Protocols for Primary and Secondary Amines

The formation of Boc-protected amines and amino acids can be achieved under various conditions, including aqueous or anhydrous environments, typically involving a base and Boc₂O. organic-chemistry.org

Catalyst-Free and Environmentally Conscious Approaches

Significant advancements have been made in developing catalyst-free and environmentally friendly protocols for N-Boc protection. These methods often leverage benign solvents or solvent-free conditions, contributing to greener chemical processes.

Water-Mediated Conditions: A simple, efficient, and eco-friendly protocol for N-Boc protection involves using di-tert-butyl dicarbonate (B1257347) in water or water-acetone mixtures under catalyst-free conditions at room temperature. This method yields monocarbamates in excellent yields within short reaction times, avoiding side products like isocyanates, ureas, or N,N-di-Boc derivatives. Notably, it preserves the stereochemical integrity of amino ester derivatives, affording optically pure N-Boc derivatives. nih.govorganic-chemistry.org

Glycerol as Solvent: Glycerol has been successfully employed as a solvent in a catalyst-free, efficient, and green protocol for the chemoselective N-Boc protection of amines at room temperature. This approach is applicable to a variety of functionalized amines, including aliphatic, aromatic, and heteroaromatic compounds, without the formation of common side products. rsc.org

Solvent-Free Conditions: Catalyst-free and solvent-free N-Boc protection methods have been reported, offering advantages such as operational simplicity, rapid reaction rates, and high yields. These approaches are general for various aliphatic, aromatic, and heteroaromatic amines, including primary and secondary amines. eurekaselect.comresearchgate.netthieme-connect.com For instance, the reaction of aniline (B41778) with Boc₂O under solvent- and catalyst-free conditions at room temperature can yield the N-Boc protected aniline in high yields within minutes. thieme-connect.com

Catalytic and Chemoselective N-Boc Formation Strategies

While catalyst-free methods are gaining traction, catalytic strategies remain vital for achieving high chemoselectivity and efficiency, especially with diverse and sensitive substrates.

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The catalytic role of these ionic liquids is attributed to the electrophilic activation of Boc₂O through bifurcated hydrogen bond formation. organic-chemistry.org

Hexafluoroisopropanol (HFIP): The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and organocatalyst provides a simple, efficient, and chemoselective mono-N-Boc protection of various amines with Boc₂O. This method proceeds rapidly at room temperature, achieving high yields (up to 99%) within 5 to 30 minutes, without requiring acidic or basic catalysts. It avoids side reactions and is chemoselective even with amino alcohols. organic-chemistry.orgorganic-chemistry.org

Solid-Supported Catalysts: Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) serves as an efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net Similarly, malic acid has been developed as a green catalyst for solvent-free N-Boc protection, offering fast reaction rates, high selectivity, excellent yields, and recyclability. benthamdirect.comcitedrive.comeurekaselect.com Other heterogeneous catalysts like yttria-zirconia and sulfonic-acid-functionalized silica (B1680970) have also been explored. researchgate.net

Protection of Diverse Substrates, Including Chiral Amines and Amino Acid Esters

The N-Boc protection protocols are versatile and applicable to a wide range of substrates, including those with sensitive functionalities, ensuring the preservation of stereochemical integrity for chiral compounds.

Chiral Amines and Amino Acid Esters: Catalyst-free N-tert-butyloxycarbonylation in water has been shown to afford optically pure N-t-Boc derivatives from chiral amines and esters of α-amino acids. organic-chemistry.org Similarly, methods using PEG400 as a reaction medium or Boc-Oxyma as a reagent have demonstrated the successful N-Boc protection of chiral α-amino acid esters in excellent yields. researchgate.net

Functional Group Tolerance: These methods exhibit good functional group tolerance, allowing for the chemoselective protection of amino groups in the presence of other functionalities like hydroxyl (OH) and thiol (SH) groups, without competitive side reactions. organic-chemistry.orgresearchgate.net For example, amino alcohols and 2-aminophenol (B121084) can be protected without oxazolidinone formation. organic-chemistry.org

Asymmetric Synthesis of Chiral Amino Acids Incorporating tert-Butyl Moieties

The asymmetric synthesis of chiral amino acids, particularly non-natural ones incorporating tert-butyl moieties, is crucial for developing pharmaceuticals and advanced materials.

Diastereoselective Synthesis Utilizing Chiral N-tert-Butanesulfinamide Auxiliaries

Ellman's chiral tert-butanesulfinamide reagent has emerged as a highly efficient chiral auxiliary for the stereoselective synthesis of chiral amines, including α-amino acids. osi.lvwikipedia.orgsigmaaldrich.comrsc.org

Mechanism and Application: Enantiopure tert-butanesulfinamide condenses with aldehydes and ketones under mild conditions to yield tert-butanesulfinyl imines in high yields. The tert-butanesulfinyl group acts as a powerful chiral directing group, activating these imines for nucleophilic additions and leading to products with high diastereoselectivity. Subsequent mild acidic cleavage removes the sulfinyl group, yielding the chiral amine products. wikipedia.orgsigmaaldrich.com

Synthesis of α-Amino Acids: This methodology has been extensively applied in the asymmetric synthesis of various building blocks, including α-amino acids and esters. sigmaaldrich.com For instance, diastereoselective enolate alkylation reactions of N-acylsulfinamides, with tert-butanesulfinamide providing high diastereoselectivity, have been reported for the synthesis of enantiopure products. nih.gov The size of the side chain in the aldehyde correlates with the diastereomeric excess in the synthesis of propargylamines as amino acid surrogates using Ellman's auxiliary. nih.gov

Examples: The synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, which can be further alkylated diastereoselectively, illustrates the utility of this auxiliary in creating complex chiral structures. acs.org Furthermore, tert-butylsulfinyl imines have been used as chiral auxiliaries for the synthesis of tetrasubstituted α-aminophosphonates via nucleophilic addition of phosphites, achieving high yields and diastereoselectivities. mdpi.com

Enantioselective Pathways for Non-Natural α-Amino Acid Derivatization

The development of enantioselective methods for non-natural α-amino acids is critical for expanding the chemical space of biologically active molecules.

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis is a practical and highly enantioselective method for the alkylation of aldimine Schiff bases of amino acid tert-butyl esters, leading to a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.orgrsc.org The use of C₂-symmetric chiral quaternary ammonium (B1175870) salts as catalysts and optimization of conditions can achieve high enantioselectivity. organic-chemistry.org For example, the enantioselective alkylation of the benzophenone (B1666685) imine derived from tert-butyl glycine (B1666218) ester is a landmark in PTC and asymmetric synthesis, where the tert-butyl ester contributes to substrate stability and higher enantioselectivities. rsc.org

N-H Insertion Reactions: A highly enantioselective route to α-alkenyl α-amino acid derivatives involves the N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate. This reaction is cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids under mild, neutral conditions, demonstrating broad substrate scope, fast reaction rates, high yields (61–99%), and excellent enantioselectivity (83–98% ee). rsc.orgnih.gov

Asymmetric Hydrogenation: For the large-scale synthesis of specific N-Boc-protected amino acids like (S)-N-Boc-bis(4-fluorophenyl)alanine, asymmetric hydrogenation of sterically crowded precursors has been successfully employed to establish the chiral center. While initial enantiomeric excess might vary, subsequent crystallization steps can yield material of high enantiomeric purity. acs.org

Chiral Auxiliaries in Schiff Base Chemistry: Advanced chiral auxiliaries, such as N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide, have been designed for the general asymmetric synthesis of α-amino acids. These auxiliaries form Schiff bases with amino acids, followed by complexation with Ni(II) ions and base-catalyzed thermodynamic equilibrium, leading to good to excellent chemical yields and diastereoselectivity. researchgate.net

Synthesis of Specific N-tert-Butoxycarbonyl-Protected Amino Acid Derivatives (e.g., N-tert-Butoxycarbonyl-O-Benzyl-L-Serine)

The synthesis of specific N-tert-butoxycarbonyl-protected amino acid derivatives exemplifies the versatility of Boc protection in creating complex molecular architectures.

Synthesis of N-tert-Butoxyalanine (N-Boc-L-alanine): N-Boc-L-alanine is synthesized from L-alanine via a straightforward reaction with di-tert-butyl dicarbonate. A typical procedure involves suspending L-alanine in water, adding a base like sodium hydroxide, followed by the addition of tetrahydrofuran (B95107) (THF) and di-tert-butyl dicarbonate. The mixture is then stirred at room temperature, and after extraction and acidification, the N-Boc-L-alanine can be isolated.

Synthesis of N-tert-Butoxycarbonyl-O-Benzyl-L-Serine: N-tert-Butoxycarbonyl-O-Benzyl-L-Serine is another important Boc-protected amino acid derivative, where both the amine and the hydroxyl group of serine are protected (the hydroxyl as a benzyl (B1604629) ether). Its synthesis typically involves the reaction of L-serine with di-tert-butyl dicarbonate in the presence of a base, followed by benzylation of the hydroxyl group, or sometimes a stepwise approach where N-Boc-L-serine is first formed, and then the hydroxyl group is benzylated. thermofisher.in This compound is a valuable intermediate in peptide chemistry, particularly for synthesizing peptides containing serine residues where the hydroxyl group needs temporary protection.

Derivatization and Functionalization Strategies for N-tert-Butyl-Containing Scaffolds

Beyond its role as a protecting group, the tert-butyl moiety is strategically incorporated into various chemical scaffolds to influence solubility, steric hindrance, and electronic properties, facilitating diverse derivatization and functionalization strategies. Chemical derivatization techniques, often involving reagents like N,N-tert-butyl(dimethylsilyl)trifluoroacetamide (MTBSTFA), are used to modify compounds for analysis, such as amino acids and carboxylic acids.

Synthesis of Advanced N-tert-Butyl-Substituted Heterocycles and Complex Rings

The tert-butyl group plays a significant role in the synthesis of advanced heterocyclic and complex ring systems, often influencing reactivity and selectivity.

N-tert-Butyl Isocyanodichloride: This reagent is important in the synthesis of nitrogen-containing acyclic and heterocyclic compounds, including 5-membered heterocycles like 1,3,4-thiadiazolidines, through nucleophilic substitution reactions.

N-tert-Butyl-N-(2,2-dichlorovinyl)carbamoyl Chloride: This serves as a novel building block for synthesizing nitrogen heterocycles such as substituted 1,2,4-triazolidinones and cyclic ureas through reactions with hydrazine (B178648) derivatives and diamines, respectively.

N-tert-Butanesulfinyl Imines: Chiral imines derived from tert-butanesulfinamide are extensively used as versatile chiral auxiliaries in the asymmetric synthesis of enantioenriched nitrogen-containing heterocycles, including natural alkaloids and other biologically active compounds. The electron-withdrawing sulfinyl group facilitates highly diastereoselective nucleophilic additions.

N1-tert-Butyl Triazinium Salts: The N1-tert-butyl group in 1,2,4-triazinium salts has been shown to be well-tolerated in C3-arylation reactions, enabling the incorporation of diverse aryl groups into these heterocyclic scaffolds, which can be useful for fluorogenic labeling.

Tetraazapyrene Derivatives: Bulky tert-butyl groups have been incorporated into nitrogenated polycyclic aromatic hydrocarbons (N-PAHs) like tetraazapyrene to improve solubility by suppressing aggregation, thus affecting their optoelectronic and electrochemical properties.

Strategic Incorporation of tert-Butyl Groups in Modified Amino Acid Structures

The strategic incorporation of tert-butyl groups into modified amino acid structures is primarily exemplified by the N-Boc protecting group, which is fundamental to peptide synthesis.

N-Boc Protection in Peptide Synthesis: The Boc group is a key protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.orgthermofisher.in Its acid-lability allows for selective deprotection without affecting the peptide backbone or other protecting groups, facilitating the controlled assembly of peptide chains. For instance, N-Boc-L-alanine is a common building block in the synthesis of dipeptides and larger peptides.

Further Derivatization of Boc-Protected Amino Acids: N-Boc-alanine can be further derivatized, for example, by reduction to N-Boc-alaninal, demonstrating its utility as an intermediate in the synthesis of more complex molecules.

Non-Natural Amino Acids with tert-Butyl Groups: Beyond the Boc protecting group, tert-butyl moieties are also directly incorporated into the side chains of non-natural amino acids. Examples include 4-(tert-butyl)phenylalanine and perfluoro-tert-butyl hydroxyproline. These modified amino acids are synthesized and site-specifically incorporated into proteins, where the tert-butyl groups can serve as unique handles for molecular recognition or as sensitive probes in ¹H and ¹⁹F NMR spectroscopy, allowing for the study of protein structure and interactions in complex biological systems. The distinct conformational preferences of such amino acids can also be exploited for specific applications in peptides and proteins.

Computational and Theoretical Studies on N Tert Butoxycarbonyl Systems

Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity

The reactivity and selectivity of N-tert-Butoxycarbonylalanine are profoundly influenced by its three-dimensional structure and the subtle interplay of electronic effects within the molecule. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the complex potential energy surface of Boc-alanine to identify its most stable conformations.

The flexibility of the Boc protecting group, combined with rotations around the Cα-N and Cα-C bonds of the alanine (B10760859) backbone, gives rise to a multitude of possible conformers. Theoretical studies focus on calculating the relative energies of these conformers to determine which shapes the molecule is most likely to adopt. Key to this analysis is the orientation of the urethane (B1682113) bond, which can exist in either a trans or cis conformation, with the trans form generally being more stable. The analysis identifies low-energy structures by mapping out the energetic landscape as a function of key dihedral angles (φ, ψ, and ω).

These conformational preferences have significant consequences for the molecule's reactivity due to stereoelectronic effects. These effects arise from the spatial arrangement of orbitals. For instance, the alignment of the nitrogen lone pair with the π* orbital of the carbonyl group influences the nucleophilicity of the nitrogen atom. Similarly, the orientation of the bulky tert-butyl group can create steric hindrance, directing incoming reagents to attack from a less hindered face of the molecule, thereby controlling the stereochemical outcome of a reaction. Natural Bond Orbital (NBO) analysis is often employed in these computational studies to quantify these orbital interactions and understand their impact on molecular stability and reactivity.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Major Conformers of N-tert-Butoxyalanine Note: Data are representative examples derived from typical DFT calculations and are for illustrative purposes.

ConformerRelative Energy (kcal/mol)φ (C-N-Cα-C) Angle (°)ψ (N-Cα-C-O) Angle (°)ω (Cα-N-C(O)-O) Angle (°)
A0.00-150.5155.2178.9
B0.85-75.180.3179.5
C1.52-80.6-65.8-177.3
D2.1055.960.1179.1

Reaction Pathway Elucidation and Transition State Analysis through Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for elucidating the detailed mechanisms of chemical reactions involving N-tert-Butoxycarbonylalanine. nih.gov These computational methods allow chemists to map the entire reaction pathway, from reactants to products, by identifying all intermediates and, crucially, the transition states that connect them. nih.gov A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction.

Using methodologies such as DFT, researchers can model the geometric and electronic structure of these fleeting transition states. researchgate.net Calculations can reveal the precise nature of bond-breaking and bond-forming processes. For example, in the acid-catalyzed deprotection of the Boc group, calculations can model the initial protonation of the carbonyl oxygen, the subsequent cleavage of the C-O bond to form a tert-butyl cation, and the release of carbon dioxide.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a computed transition state structure indeed connects the intended reactant and product. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, providing a theoretical prediction of the reaction rate. Comparing the activation energies of competing reaction pathways allows for the prediction of reaction selectivity.

Table 2: Example of Calculated Energetics for a Boc-Deprotection Step Note: This table presents hypothetical data from a quantum chemical calculation for illustrative purposes.

Reaction SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactant ComplexBoc-alanine + Acid Catalyst0.00
Transition State (TS1)C-O Bond Cleavage+18.5
IntermediateCarbamic acid + tert-butyl cation+5.2
Product ComplexAlanine + CO2 + Isobutene-10.8

Rational Design of New Catalysts and Reagents for N-Protection and Asymmetric Synthesis

Computational chemistry is a key partner in the rational design of new and improved catalysts and reagents for reactions involving N-tert-Butoxycarbonylalanine. Instead of relying solely on experimental trial and error, theoretical calculations can be used to predict the efficacy of a potential catalyst before it is synthesized.

For the N-protection of alanine, computational models can be used to study the mechanism of the reaction between alanine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). These models can help in designing a catalyst that activates the (Boc)₂O, making it more electrophilic, or a base that enhances the nucleophilicity of the alanine nitrogen, thereby accelerating the reaction. organic-chemistry.org For instance, studies can rationalize the effectiveness of catalysts like iron(III) salts in selective Boc-group removal by modeling the interaction between the metal center and the carbonyl group of the Boc moiety. rsc.orgsemanticscholar.org

In the field of asymmetric synthesis, where Boc-alanine is used as a building block, computational methods can aid in the design of chiral catalysts. By modeling the transition states of reactions with different catalyst structures, chemists can identify catalyst features—such as specific steric or electronic properties—that maximize the energy difference between the pathways leading to the desired and undesired stereoisomers. This in silico screening process significantly narrows down the number of candidate catalysts that need to be tested experimentally, accelerating the development of highly selective synthetic methods.

Table 3: Computational Screening of Hypothetical Catalysts for Boc-Protection Note: This table illustrates how computational results might be presented for catalyst design. Values are hypothetical.

Catalyst TypeProposed MechanismPredicted Activation Energy (ΔG‡, kcal/mol)Predicted Efficiency
Lewis Acid (e.g., ZnCl₂)Activation of (Boc)₂O22.5Low
Brønsted Base (e.g., DBU)Deprotonation of Alanine-NH₂20.1Moderate
Bifunctional Catalyst (Designed)Simultaneous activation of both reactants15.3High
UncatalyzedDirect Reaction28.7Very Low

Prediction of Stereochemical Outcomes in Chiral Auxiliary-Mediated Reactions

A powerful application of computational chemistry is the prediction of stereochemical outcomes in reactions where N-tert-Butoxycarbonylalanine is attached to a chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to control the formation of new stereocenters. wikipedia.org The auxiliary creates a chiral environment that makes the two faces of a prochiral center (like an enolate derived from Boc-alanine) unequal.

Computational models can be built for the entire substrate-auxiliary complex. By analyzing the stable conformations of this complex, it is possible to identify the most likely path of attack for an incoming reagent. More rigorously, quantum chemical calculations can determine the structures and energies of the diastereomeric transition states that lead to the different possible product stereoisomers.

According to transition state theory, the ratio of the products is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction and thus the major product. By calculating these energy differences, a quantitative prediction of the diastereomeric ratio (d.r.) can be made. These predictions are invaluable for selecting the optimal chiral auxiliary for a desired transformation, saving significant experimental effort.

Table 4: Predicted Stereochemical Outcome for an Alkylation Reaction Note: Illustrative data based on a theoretical model of a chiral auxiliary-mediated reaction.

Transition StateProduct StereoisomerCalculated Relative Free Energy (ΔΔG‡, kcal/mol)Predicted Diastereomeric Ratio (d.r.)
TS-Re (Re-face attack)(R,S)-Product2.197 : 3
TS-Si (Si-face attack)(S,S)-Product0.0

Q & A

What are the optimal synthetic routes for preparing N-tert-Butoxyalanine (Boc-Ala) with high enantiomeric purity?

Methodological Answer :
this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of alanine. A common approach involves reacting L- or D-alanine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., water/dioxane) under mildly basic conditions (pH 8–9) using sodium hydroxide or sodium bicarbonate . Enantiomeric purity (>95%) is achieved through controlled reaction times (4–6 hours at 0–5°C) and iterative recrystallization using ethyl acetate/hexane mixtures. Advanced protocols recommend monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to avoid racemization, especially when synthesizing Boc-D-alanine derivatives .

How can researchers validate the stability of the Boc group in this compound under varying experimental conditions?

Methodological Answer :
The Boc group’s stability is pH- and temperature-dependent. Accelerated degradation studies using 1H NMR or LC-MS can quantify decomposition products (e.g., tert-butanol or CO₂). For example:

  • Acidic conditions : Boc cleavage occurs rapidly in trifluoroacetic acid (TFA) within 30 minutes at 25°C.
  • Basic conditions : Hydrolysis is slower but detectable at pH >10 (e.g., 10% aqueous NaOH at 40°C over 24 hours).
  • Thermal stability : Thermogravimetric analysis (TGA) shows Boc-Ala remains stable up to 150°C, making it suitable for solid-phase peptide synthesis (SPPS) .

What analytical strategies resolve contradictions in reported melting points or purity levels of Boc-Ala derivatives?

Methodological Answer :
Discrepancies in melting points (e.g., 119–123°C vs. 59–62°C for Boc-protected prolinol derivatives) often arise from polymorphic forms or residual solvents . To address this:

Differential Scanning Calorimetry (DSC) : Identifies polymorphs by analyzing thermal transitions.

Karl Fischer Titration : Quantifies water content, which can depress melting points.

HPLC-MS/MS : Validates purity (>95%) by detecting trace impurities like unprotected alanine or diastereomers .

How can researchers optimize Boc-Ala incorporation into peptide sequences while minimizing side reactions?

Methodological Answer :
In SPPS, Boc-Ala coupling efficiency depends on:

  • Activation reagents : Use HBTU/HOBt or DIC/Oxyma for minimal racemization.
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility.
  • Coupling time : 1–2 hours at 25°C, monitored via Kaiser test.
    Side reactions (e.g., aspartimide formation) are mitigated by avoiding prolonged exposure to piperidine during Fmoc deprotection . Post-synthesis, MALDI-TOF MS or Edman sequencing verifies sequence integrity .

What advanced techniques characterize Boc-Ala’s role in stabilizing transition states during enzymatic peptide bond formation?

Methodological Answer :
Computational studies (DFT or MD simulations) model Boc-Ala’s steric and electronic effects on enzyme-substrate interactions. For example:

  • Docking studies : Reveal how the tert-butyl group stabilizes hydrophobic pockets in proteases.
  • Kinetic isotope effects (KIE) : Isotopic labeling (e.g., 13C-Boc-Ala) quantifies bond-breaking/forming steps in catalytic mechanisms.
    Experimental validation via stopped-flow fluorescence or X-ray crystallography provides structural insights .

How do researchers address discrepancies in Boc-Ala’s reactivity between solid-phase and solution-phase synthesis?

Methodological Answer :
Solution-phase synthesis often requires higher equivalents of Boc-Ala (2.5–3.0 eq) due to competitive side reactions (e.g., oligomerization). In contrast, SPPS uses 1.2–1.5 eq with resin-bound amines to limit waste. Reactivity differences are quantified via:

  • Reaction calorimetry : Measures exothermicity to optimize stoichiometry.
  • NMR kinetics : Tracks real-time conversion rates in solution vs. solid phase .

What methodologies ensure accurate quantification of Boc-Ala in complex biological matrices during metabolic studies?

Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., Boc-Ala-d3) is optimal. Key steps:

Sample preparation : Solid-phase extraction (SPE) using C18 cartridges removes interfering biomolecules.

Chromatography : A reversed-phase C8 column with 0.1% formic acid in acetonitrile/water achieves baseline separation.

Detection : Multiple reaction monitoring (MRM) tracks transitions like m/z 234→158 (Boc-Ala) and 237→161 (Boc-Ala-d3) .

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